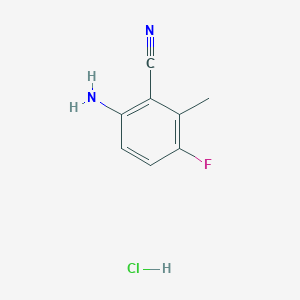

6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride

Description

6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride is a substituted benzonitrile derivative featuring a benzene ring with functional groups at positions 2 (methyl), 3 (fluoro), and 6 (amino), along with a nitrile group (-CN) at position 1.

Properties

IUPAC Name |

6-amino-3-fluoro-2-methylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c1-5-6(4-10)8(11)3-2-7(5)9;/h2-3H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNSGLDWLYQKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride typically involves the following steps:

Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

Fluorination: The nitro compound is then subjected to fluorination using a suitable fluorinating agent, such as hydrogen fluoride or a fluorinating reagent.

Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Hydrochloride Formation: Finally, the amino-fluoro-methylbenzonitrile is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of 6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure regulation, and the use of continuous flow reactors to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The amino group in 6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride can undergo oxidation to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) is commonly used for reduction.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluoro groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

The following analysis compares 6-amino-3-fluoro-2-methylbenzonitrile hydrochloride with five structurally similar compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison

Key Observations :

- Substituent Effects: The methyl group in the target compound (position 2) enhances lipophilicity compared to the ethyl group in 6-amino-3-ethylphenol hydrochloride . Bromine in 6-amino-3-bromo-2-fluorobenzonitrile increases steric hindrance and polarizability relative to fluorine in the target compound. The nitro group in 2-fluoro-3-methyl-6-nitroaniline is strongly electron-withdrawing, contrasting with the amino group in the target compound, which is electron-donating.

- Salt Form: The hydrochloride salt improves water solubility compared to free bases (e.g., 6-amino-3-bromo-2-fluorobenzonitrile ).

Physicochemical Properties

Table 2: Molecular Weight and Stability

Key Observations :

- Hydrochloride Salts: The target compound and 6-amino-3-ethylphenol hydrochloride exhibit enhanced stability compared to acid chlorides (e.g., 6-chloro-2-fluoro-3-methylbenzoyl chloride ).

Biological Activity

6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The chemical structure of 6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride includes an amino group, a fluoro substituent, and a methyl group attached to a benzonitrile backbone. The synthesis involves several steps:

- Nitration : 2-methylbenzonitrile is nitrated to introduce a nitro group.

- Fluorination : The nitro compound undergoes fluorination using agents like hydrogen fluoride.

- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a catalyst.

- Hydrochloride Formation : The final step involves treating the amino-fluoro compound with hydrochloric acid to form the hydrochloride salt.

Antimicrobial Properties

6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride has demonstrated notable antimicrobial activity. Studies indicate that it exhibits effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Anticancer Activity

Research has shown that this compound possesses anticancer properties, particularly against leukemia and breast cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells, which is characterized by morphological changes and DNA fragmentation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis |

| CEM-13 (Leukemia) | <1 | Cell cycle arrest and apoptosis |

| U-937 (Monocytic Leukemia) | 12 | Inhibition of proliferation |

The biological activity of 6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride can be attributed to its interaction with specific molecular targets. The presence of the amino and fluoro groups enhances its binding affinity to target proteins or enzymes, modulating various biochemical pathways. This interaction may lead to the inhibition of key enzymes involved in cancer cell proliferation and survival .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of 6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride against different cancer cell lines. Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Another study focused on the antimicrobial properties, where the compound was tested against Gram-positive and Gram-negative bacteria. It showed substantial inhibitory effects, particularly against resistant strains.

Q & A

Q. What are the recommended synthetic routes for 6-amino-3-fluoro-2-methylbenzonitrile hydrochloride?

A practical synthesis involves condensation reactions followed by cyclization and acidification. For example, benzonitrile intermediates can be synthesized via bromination of methylbenzonitrile derivatives, followed by amination and fluorination steps. The final hydrochloride salt is typically obtained by treating the free base with HCl in ethanol/ethyl acetate . Key steps include:

- Bromination using N-bromosuccinimide (NBS) under radical conditions.

- Amination via nucleophilic substitution with ammonia or protected amines.

- Fluorination using fluorinating agents like DAST (diethylaminosulfur trifluoride).

- Acidification with HCl to yield the hydrochloride salt.

Q. Which analytical techniques are critical for characterizing 6-amino-3-fluoro-2-methylbenzonitrile hydrochloride?

Essential methods include:

- HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment (>95% by HLC, as in related benzonitrile derivatives) .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine integration .

- Mass spectrometry (ESI or EI-MS) for molecular weight validation (e.g., molecular ion peaks at m/z ~195.56 for analogous compounds) .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed in 6-amino-3-fluoro-2-methylbenzonitrile hydrochloride?

Impurity identification requires:

- Preparative HPLC to isolate trace impurities, followed by LC-MS/MS for structural elucidation .

- Comparative analysis with synthetic standards (e.g., dihydrochloride derivatives or regioisomers) to distinguish process-related impurities .

- Forced degradation studies (e.g., heat, light, acidic/alkaline hydrolysis) to predict stability-related impurities. For example, hydrolysis of the nitrile group to carboxylic acid may occur under harsh conditions .

Q. What experimental design strategies optimize stability testing for this compound?

Use Design of Experiments (DoE) to evaluate critical factors:

- Variables: pH, temperature, humidity, and light exposure.

- Responses: Degradation rate, impurity formation, and solubility changes.

- Example: Stability studies on metformin hydrochloride hydrogels employed DoE to assess formulation robustness under burn treatment conditions, which can be adapted for benzonitrile derivatives .

Q. How can synthesis yields be improved while minimizing byproducts?

Strategies include:

- Microwave-assisted synthesis to accelerate reaction kinetics and reduce side reactions (e.g., as demonstrated for metformin hydrochloride) .

- Catalytic optimization : Transition metal catalysts (e.g., Pd/C for reductions) improve selectivity in amination steps .

- Stepwise purification : Intermediate isolation via recrystallization or column chromatography prevents carryover impurities .

Q. What are the potential degradation pathways of 6-amino-3-fluoro-2-methylbenzonitrile hydrochloride in aqueous formulations?

Degradation mechanisms may involve:

- Hydrolysis : The nitrile group (-CN) converting to carboxylic acid (-COOH) under acidic/basic conditions.

- Oxidation : Fluorine substituents may stabilize the aromatic ring, but the amine group (-NH₂) is susceptible to oxidation, forming nitro derivatives or imines .

- Photodegradation : UV light exposure can cleave the C-F bond, generating defluorinated byproducts. Accelerated stability studies under ICH Q1B guidelines are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.